N-[(2,4-difluorophenyl)methyl]-2,4-dioxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
The compound is a derivative of quinazoline, which is a class of organic compounds with a two-ring structure, composed of a benzene ring fused to a pyrimidine ring . Quinazolines have been studied for their potential medicinal properties, including anticancer, antiviral, and anti-inflammatory activities .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of quinazolines, with the added complexity of the difluorophenyl, thiophen-2-ylmethyl, and carboxamide substituents . These groups could potentially engage in various non-covalent interactions, affecting the compound’s conformation and reactivity .Chemical Reactions Analysis
As for the chemical reactions, it’s hard to predict without more specific information. The reactivity of this compound would be influenced by the electronic properties of the difluorophenyl, thiophen-2-ylmethyl, and carboxamide groups, as well as the basicity and nucleophilicity of the nitrogen atoms in the quinazoline ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the difluorophenyl, thiophen-2-ylmethyl, and carboxamide groups could affect its solubility, stability, and other properties .Scientific Research Applications
Antimicrobial Agents
Quinazolinone and thiazolidinone derivatives, as well as fluoroquinolone-based compounds, have been investigated for their potential as antimicrobial agents. These compounds have shown in vitro antibacterial and antifungal activities against various strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. The research indicates the potential of quinazoline derivatives in addressing microbial resistance through novel mechanisms of action (Desai, Dodiya, & Shihora, 2011).
Pharmacological Properties
The pharmacological properties of quinazoline derivatives have been studied, revealing their broad-spectrum antimicrobial activity. These investigations have contributed to understanding how structural modifications can influence the antibacterial and antifungal efficacy of these compounds, paving the way for the development of new drugs to combat resistant microbial strains (Chu et al., 1991).
Radioligand Binding Studies
Quinazoline derivatives have also been explored for their interaction with neuronal NMDA receptors through radioligand binding studies. These studies offer insights into the potential neuropharmacological applications of such compounds, highlighting their significance in the development of therapeutics for neurological disorders (Sokolov et al., 2018).
Anticancer Research
In the realm of anticancer research, quinazoline derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. This research has identified compounds with promising growth inhibition properties, contributing to the pool of potential anticancer agents and offering a foundation for further studies aimed at cancer therapy (Bu, Deady, & Denny, 2000).
Chemical Synthesis and Mechanistic Studies
Additionally, quinazoline derivatives have been a focus of chemical synthesis and mechanistic studies, exploring novel synthetic pathways and the chemical behavior of these compounds. Such research aids in the development of more efficient methods for producing these compounds, which is crucial for their application in various scientific research fields (Abdou, Fahmy, & Kamel, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2,4-dioxo-3-(thiophen-2-ylmethyl)-4aH-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3O3S/c22-14-5-3-13(17(23)9-14)10-24-19(27)12-4-6-16-18(8-12)25-21(29)26(20(16)28)11-15-2-1-7-30-15/h1-9,16H,10-11H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWXPTSJLQPJJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN2C(=O)C3C=CC(=CC3=NC2=O)C(=O)NCC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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